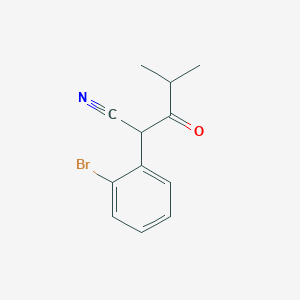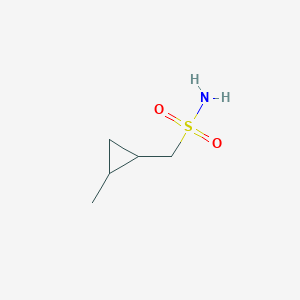
2-(5-Cyclohexyl-3-methylfuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyclohexyl-3-methylfuran-2-yl)acetic acid is an organic compound with a molecular weight of 222.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclohexyl-3-methylfuran-2-yl)acetic acid can be achieved through several methods. One common approach involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings. This method utilizes 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials, with effective coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of furan derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclohexyl-3-methylfuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(5-Cyclohexyl-3-methylfuran-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Cyclohexyl-3-methylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an antimicrobial agent by disrupting the cell membranes of bacteria or fungi . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A precursor in the synthesis of various furan derivatives.
Furfuryl alcohol: Used in the production of resins and as a solvent.
2,5-Furandicarboxylic acid: A key monomer in the production of bio-based polymers.
Uniqueness
2-(5-Cyclohexyl-3-methylfuran-2-yl)acetic acid is unique due to its specific structural features, such as the cyclohexyl and methyl groups attached to the furan ring.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(5-cyclohexyl-3-methylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C13H18O3/c1-9-7-12(10-5-3-2-4-6-10)16-11(9)8-13(14)15/h7,10H,2-6,8H2,1H3,(H,14,15) |
InChI Key |
LVKDSMHBEDLOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2CCCCC2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13231062.png)
![1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231073.png)



![N-Methyl-N-[(1-methylpyrrolidin-3-yl)methyl]sulfamoyl chloride](/img/structure/B13231098.png)
![1-[(4-Fluoro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13231102.png)

![tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B13231110.png)
![3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13231116.png)


![5-{[(Benzyloxy)carbonyl]amino}-3-(butoxymethyl)pentanoic acid](/img/structure/B13231129.png)

